N-Acetyl-3-hydroxy-L-tyrosine
Overview
Description
N-Acetyl-3-hydroxy-L-tyrosine is a derivative of the amino acid L-tyrosine. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxyl group on the aromatic ring. This compound is known for its enhanced solubility and stability compared to L-tyrosine, making it more bioavailable and effective in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-hydroxy-L-tyrosine typically involves the acetylation of L-tyrosine. One common method is to react L-tyrosine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-hydroxy-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the acetyl group, reverting to L-tyrosine.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or sulfonyl chlorides are often employed.
Major Products Formed
Oxidation: N-Acetyl-dopaquinone
Reduction: L-tyrosine
Substitution: Various substituted tyrosine derivatives
Scientific Research Applications
N-Acetyl-3-hydroxy-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study amino acid reactions and modifications.
Biology: Investigated for its role in neurotransmitter synthesis and regulation.
Medicine: Explored for its potential in treating cognitive disorders and enhancing mental performance.
Industry: Utilized in the production of pharmaceuticals and as a dietary supplement
Mechanism of Action
N-Acetyl-3-hydroxy-L-tyrosine exerts its effects primarily through its conversion to L-tyrosine in the body. L-tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and stress response . The acetylation enhances the compound’s ability to cross the blood-brain barrier, making it more effective in increasing neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-L-tyrosine
- L-tyrosine
- N-Acetyl-L-phenylalanine
- N-Acetyl-L-tryptophan
- N-Acetyl-L-histidine
Uniqueness
N-Acetyl-3-hydroxy-L-tyrosine stands out due to its enhanced solubility and stability compared to L-tyrosine. The presence of the hydroxyl group on the aromatic ring also allows for unique chemical reactions and modifications, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-acetamido-3-(3,4-dihydroxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6(13)12-8(11(16)17)4-7-2-3-9(14)10(15)5-7/h2-3,5,8,14-15H,4H2,1H3,(H,12,13)(H,16,17)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCLHVKCJVVHLN-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553855 | |
Record name | N-Acetyl-3-hydroxy-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19641-90-8 | |
Record name | N-Acetyl-3-hydroxy-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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